

Technical Support Center: Handling Air-Sensitive H-D-Met-OMe.HCl

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Compound of Interest

Compound Name: H-D-Met-OMe.HCl

Cat. No.: B555541

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Welcome to the technical support center for **H-D-Met-OMe.HCl** (D-Methionine methyl ester hydrochloride). This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the handling and use of this air-sensitive and hygroscopic compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with **H-D-Met-OMe.HCl**?

A1: The two main challenges in handling **H-D-Met-OMe.HCl** are its susceptibility to oxidation and its hygroscopic nature. The methionine residue's thioether group can be readily oxidized to methionine sulfoxide, especially in the presence of atmospheric oxygen.^{[1][2][3][4][5]} The hydrochloride salt form also makes the compound prone to absorbing moisture from the air, which can affect its stability, solubility, and reactivity.

Q2: How should I store **H-D-Met-OMe.HCl**?

A2: To ensure its stability, **H-D-Met-OMe.HCl** should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 4°C for short-term storage. For long-term storage, it is recommended to keep it at -20°C.^[6] It is crucial to minimize its exposure to moisture and air.

Q3: What are the signs of degradation of **H-D-Met-OMe.HCl**?

A3: Visual signs of degradation can include a change in the color or texture of the powder. However, the most reliable way to detect degradation, specifically oxidation, is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).^{[7][8][9][10]} The appearance of a new peak corresponding to the mass of methionine sulfoxide (+16 Da) is a clear indicator of oxidation.^[11]

Q4: In which solvents is **H-D-Met-OMe.HCl** soluble?

A4: **H-D-Met-OMe.HCl** is soluble in polar organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).^[12] It is also soluble in water and alcohols like methanol and ethanol.^[13] For specific applications like peptide synthesis, anhydrous solvents are required.

Troubleshooting Guide

Problem	Possible Cause	Solution
Inconsistent reaction yields in peptide coupling.	1. Degradation of H-D-Met-OMe.HCl: The compound may have been oxidized or has absorbed moisture. 2. Incomplete dissolution: The compound may not be fully dissolved in the reaction solvent. 3. Suboptimal coupling conditions: The choice of coupling reagents or reaction time may not be ideal.	1. Use fresh or properly stored H-D-Met-OMe.HCl. Before use, allow the container to warm to room temperature in a desiccator to prevent condensation. 2. Ensure complete dissolution. Use freshly opened anhydrous solvents and sonicate if necessary. 3. Optimize coupling conditions. Consider using coupling reagents like HATU or HBTU in the presence of a non-nucleophilic base like DIPEA. Monitor the reaction progress using a ninhydrin test. [14]
Appearance of an unexpected peak in HPLC/MS analysis of the final product.	Oxidation of the methionine residue: The thioether group has likely been oxidized to methionine sulfoxide during the synthesis or workup. [1] [2] [15]	1. Perform all steps under an inert atmosphere. Use degassed solvents and purge reaction vessels with argon or nitrogen. 2. Add scavengers during cleavage. If performing solid-phase peptide synthesis, include reducing agents like dithiothreitol (DTT) or anisole in the cleavage cocktail to prevent oxidation. [2] [3] 3. Consider using a protecting group for the methionine side chain for particularly sensitive syntheses.
Difficulty in weighing and handling the powder.	Hygroscopicity: The powder readily absorbs moisture from	1. Weigh the compound in a glove box or under a stream of inert gas. 2. Use a dry, anti-

	the air, making it sticky and difficult to handle.	static weighing vessel. 3. Minimize the time the container is open to the atmosphere.
Poor solubility in the desired solvent.	Moisture absorption: The presence of water can alter the solubility profile of the compound in organic solvents.	1. Ensure the compound is dry. If moisture absorption is suspected, the compound can be dried under high vacuum. 2. Use high-purity, anhydrous solvents.

Data Presentation

Table 1: Summary of **H-D-Met-OMe.HCl** Properties and Handling Recommendations

Property	Value/Recommendation	Reference
Molecular Formula	C ₆ H ₁₄ ClNO ₂ S	[6]
Molecular Weight	199.70 g/mol	[6]
Appearance	White to off-white solid	[6]
Storage (Short-term)	4°C, sealed, under inert gas	[6]
Storage (Long-term)	-20°C, sealed, under inert gas	[6]
Key Sensitivities	Air (oxidation), Moisture (hygroscopic)	[1][2][11]
Common Solvents	DMF, DMSO, Water, Methanol, Ethanol	[12][16]

Experimental Protocols

Protocol: Solution-Phase Synthesis of a Dipeptide (Fmoc-Ala-Met-OMe)

This protocol describes a general procedure for the coupling of Fmoc-L-Alanine to **H-D-Met-OMe.HCl**.

Materials:

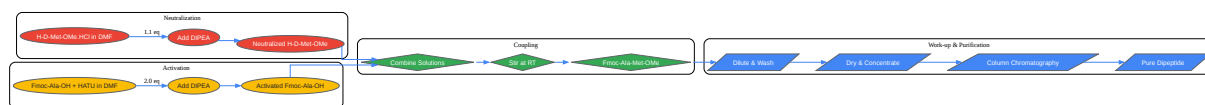
- Fmoc-L-Alanine (Fmoc-Ala-OH)
- **H-D-Met-OMe.HCl**
- 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Neutralization of **H-D-Met-OMe.HCl**:
 - In a dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve **H-D-Met-OMe.HCl** (1.0 equivalent) in anhydrous DMF.
 - Add DIPEA (1.1 equivalents) to the solution and stir for 15 minutes at room temperature to neutralize the hydrochloride salt.
- Activation of Fmoc-Ala-OH:
 - In a separate dry flask, dissolve Fmoc-Ala-OH (1.0 equivalent) and HATU (1.0 equivalent) in anhydrous DMF.

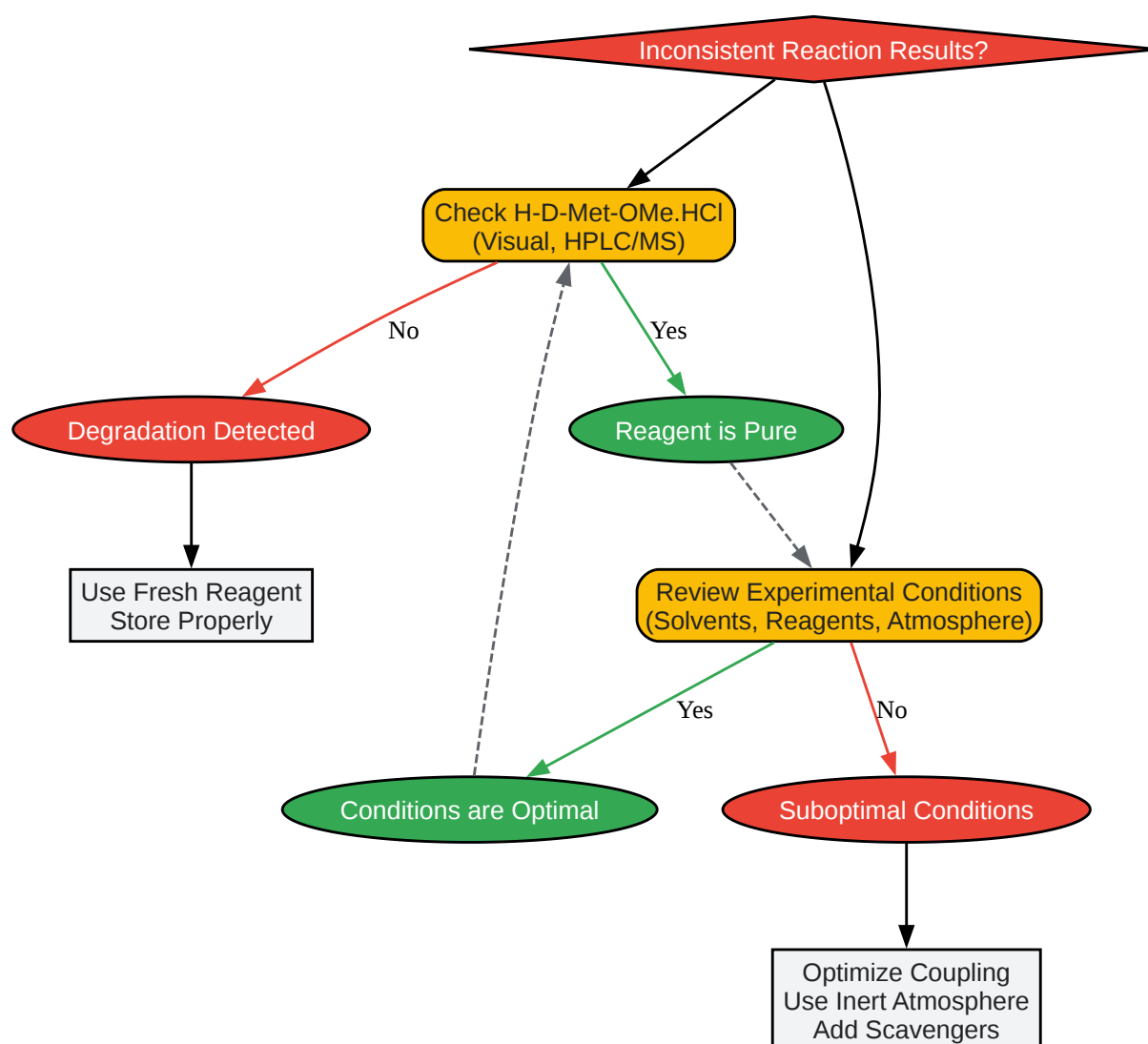
- Add DIPEA (2.0 equivalents) to this solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
- Coupling Reaction:
 - Add the activated Fmoc-Ala-OH solution to the neutralized **H-D-Met-OMe.HCl** solution.
 - Stir the reaction mixture at room temperature and monitor the progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within a few hours.
- Work-up:
 - Once the reaction is complete, dilute the mixture with ethyl acetate.
 - Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to obtain the crude product.
- Purification:
 - Purify the crude dipeptide, Fmoc-Ala-Met-OMe, by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Mandatory Visualization



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Caption: Workflow for the solution-phase synthesis of a dipeptide.



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Caption: Troubleshooting logic for inconsistent experimental results.

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